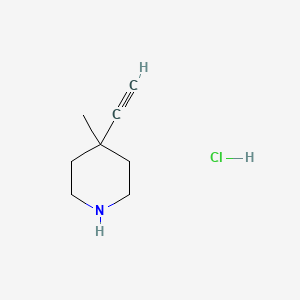![molecular formula C15H16FNO B13461995 3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline is an organic compound that features a fluorine atom, an aniline group, and a phenoxy group with an isopropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the phenoxy group can facilitate interactions with hydrophobic pockets in proteins, while the aniline group can participate in hydrogen bonding and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoroaniline: Similar in structure but lacks the phenoxy and isopropyl groups.
5-Fluoro-2-methoxyaniline: Contains a methoxy group instead of a phenoxy group.
3-Fluoro-4-isopropylaniline: Similar but with different substitution patterns.
Uniqueness
3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline is unique due to the combination of its fluorine, phenoxy, and isopropyl groups. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C15H16FNO |
|---|---|
Molekulargewicht |
245.29 g/mol |
IUPAC-Name |
3-fluoro-5-(3-propan-2-ylphenoxy)aniline |
InChI |
InChI=1S/C15H16FNO/c1-10(2)11-4-3-5-14(6-11)18-15-8-12(16)7-13(17)9-15/h3-10H,17H2,1-2H3 |
InChI-Schlüssel |
HCBLIVUDRIWUNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC(=CC(=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



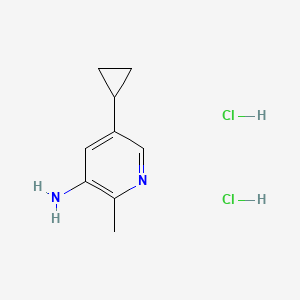
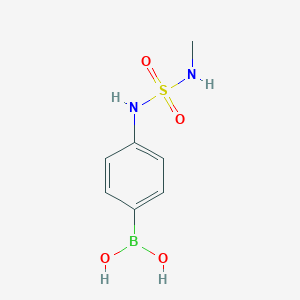
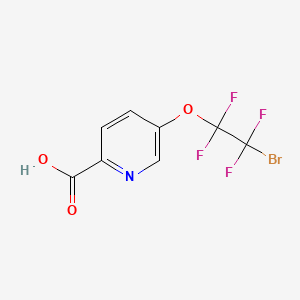
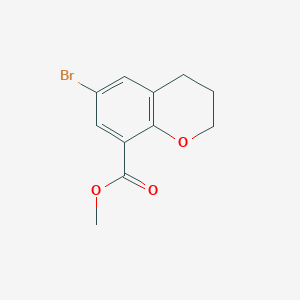


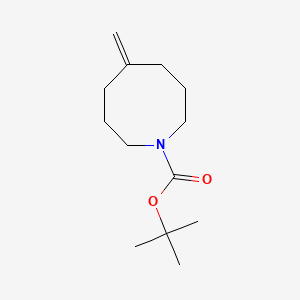
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)

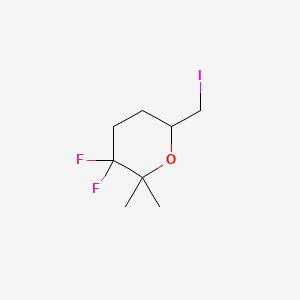
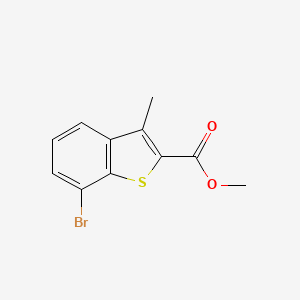
![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
